molecular formula C16H18N2O B5141085 N-[(2-methylphenyl)(4-methylphenyl)methyl]urea

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea

Cat. No. B5141085
M. Wt: 254.33 g/mol
InChI Key: WESQDNOWUSYWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPU belongs to the class of urea-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to involve multiple pathways. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Furthermore, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biochemical and physiological effects. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including MRSA. However, further studies are needed to understand the full range of biochemical and physiological effects of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.

Advantages and Limitations for Lab Experiments

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has several advantages and limitations for lab experiments. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is easy to synthesize and has a high yield, which makes it a cost-effective compound for research purposes. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess various biological activities, which makes it a promising compound for drug development. However, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to understand the toxicity and pharmacokinetics of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea.

Future Directions

There are several future directions for the study of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea. One direction is to study the potential therapeutic applications of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in other diseases, such as autoimmune diseases and viral infections. Another direction is to study the mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea in more detail, including its interactions with specific enzymes and signaling pathways. Furthermore, the development of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea derivatives with improved solubility and pharmacokinetics could lead to the development of more effective drugs. Overall, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has the potential to be a valuable compound for drug development and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylbenzylamine and 4-methylbenzylisocyanate in the presence of a catalyst, such as triethylamine, in anhydrous solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to obtain N-[(2-methylphenyl)(4-methylphenyl)methyl]urea as a white solid with a high yield.

Scientific Research Applications

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been shown to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

IUPAC Name

[(2-methylphenyl)-(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-7-9-13(10-8-11)15(18-16(17)19)14-6-4-3-5-12(14)2/h3-10,15H,1-2H3,(H3,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESQDNOWUSYWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2C)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methylphenyl)(4-methylphenyl)methyl]urea

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